molecular formula C22H15ClN4O4 B2602398 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide CAS No. 899757-81-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2602398
CAS No.: 899757-81-4
M. Wt: 434.84
InChI Key: HYXCSBHCAMWFCU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Nitration: The nitro group can be introduced via nitration of the benzamide using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the chlorinated quinazolinone with the nitrated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, may enhance its potential as a therapeutic agent by influencing its interaction with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-18-8-4-2-6-15(18)22(29)26(13)14-10-11-17(23)19(12-14)25-21(28)16-7-3-5-9-20(16)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXCSBHCAMWFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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